molecular formula C22H18N2O3S B2854872 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 477569-54-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No. B2854872
CAS RN: 477569-54-3
M. Wt: 390.46
InChI Key: BITKRVMQDIDREI-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes .

Scientific Research Applications

Antitumor Properties and Mechanisms

Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide, have shown potent antitumor activity across various cancer cell lines. The research has highlighted their ability to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction, interaction with DNA, and modulation of specific cellular pathways.

  • Selective Inhibitory Activity : A series of 2-phenylbenzothiazoles demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The structure-activity relationship studies revealed that specific substitutions on the benzothiazole ring are crucial for their antiproliferative activity, with compounds exhibiting low nanomolar GI(50) values in sensitive cell lines (Mortimer et al., 2006).

  • Apoptosis Induction : Certain N-1,3-benzothiazol-2-ylbenzamide derivatives were investigated for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. These compounds showed significant inhibitory effects on cell growth, with some inducing apoptosis, particularly in breast cancer cell lines (Corbo et al., 2016).

  • Anticonvulsant and Benzodiazepine Receptor Agonism : Research on 4-thiazolidinone derivatives revealed their anticonvulsant activity and interaction with benzodiazepine receptors. These compounds, while primarily studied for their neurological effects, also demonstrate the diverse biological activities of benzothiazole derivatives and their potential in various therapeutic areas (Faizi et al., 2017).

  • Photophysical Properties : The study of phenylbenzoxazole-based organic compounds, including those with benzothiazole units, showed enhanced emission in condensed states due to restricted molecular rotations. This property is essential for applications in materials science and bioimaging, highlighting the versatility of benzothiazole derivatives (Li et al., 2015).

  • Calcium Antagonistic Activity : Benzothiazoline derivatives have been investigated for their Ca2+ antagonistic activity, demonstrating the potential of benzothiazole scaffolds in cardiovascular research. These compounds showed potent activity in vitro and in vivo models, providing insights into their therapeutic potential beyond oncology (Yamamoto et al., 1988).

Future Directions

The future directions in the field of benzothiazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITKRVMQDIDREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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